1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene

Vue d'ensemble

Description

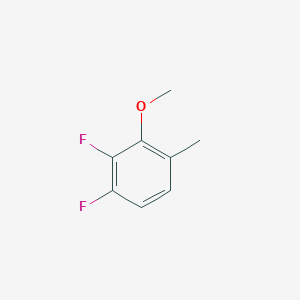

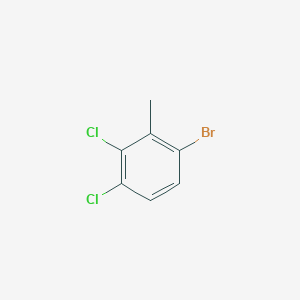

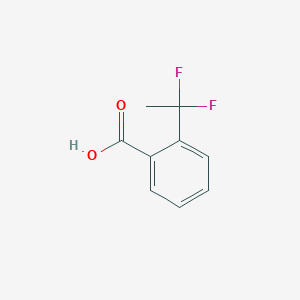

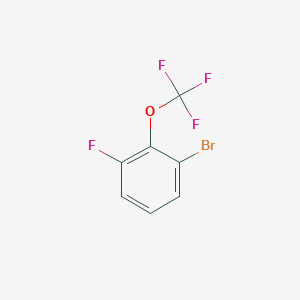

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O. It has a molecular weight of 259 . This compound is in liquid form .

Synthesis Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene can be represented by the SMILES string FC(F)(F)Oc1cccc(Br)c1 .Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .Physical And Chemical Properties Analysis

This compound has a density of 1.62 g/mL at 25 °C and a refractive index n20/D of 1.462 (lit.) . The compound is stored at 4°C .Applications De Recherche Scientifique

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

Specific Scientific Field

This research falls under the field of Organic Chemistry , specifically in the area of Palladium-Catalyzed Direct Arylations .

Summary of the Application

The study explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Methods of Application or Experimental Procedures

The experiment involved the use of 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Direct arylations of a set of heteroarenes with 1-bromo-3-(trifluoromethoxy)benzene, 1-bromo-2-(trifluoromethoxy)benzene or functionalized bromo(trifluoromethoxy)benzenes were carried out . The major side-products of the reaction are HBr/KOAc .

Results or Outcomes

High yields in arylated heteroarenes were obtained . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .

Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

Specific Scientific Field

This research falls under the field of Organic Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

“1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene” can be used in the preparation of "1,2-dehydro-3-(trifluoromethoxy)benzene" . This compound could be a useful intermediate in the synthesis of various organic compounds.

Methods of Application or Experimental Procedures

The specific experimental procedures for this application are not provided in the source . However, typically, dehydrohalogenation reactions involve the use of a strong base.

Results or Outcomes

The specific results or outcomes for this application are not provided in the source . However, the successful synthesis of “1,2-dehydro-3-(trifluoromethoxy)benzene” would be the expected outcome.

Synthesis of new electronically deficient atropisomeric diphosphine ligand

Specific Scientific Field

This research falls under the field of Organic Chemistry , specifically in the area of Ligand Synthesis .

Summary of the Application

“1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene” can be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep . This ligand could be useful in various catalytic reactions.

Methods of Application or Experimental Procedures

The specific experimental procedures for this application are not provided in the source . However, the synthesis of diphosphine ligands typically involves the reaction of a halogenated aromatic compound with a phosphine.

Results or Outcomes

The specific results or outcomes for this application are not provided in the source . However, the successful synthesis of the new diphosphine ligand would be the expected outcome.

Diels-Alder Reaction

Summary of the Application

“1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene” undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Methods of Application or Experimental Procedures

The specific experimental procedures for this application are not provided in the source . However, typically, Diels-Alder reactions involve the use of a diene and a dienophile.

Results or Outcomes

The specific results or outcomes for this application are not provided in the source . However, the successful synthesis of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes would be the expected outcome.

Safety And Hazards

Orientations Futures

The compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] . These applications suggest potential future directions in the field of organic synthesis.

Propriétés

IUPAC Name |

1-bromo-3-fluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJCNJPOHMSPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.